3-{2-[benzyl(2-fluorophenyl)amino]-1,3-thiazol-4-yl}-6-methoxy-2H-chromen-2-one
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Description
The compound contains several functional groups including a benzyl group, a fluorophenyl group, an amino group, a thiazolyl group, and a methoxy group attached to a chromen-2-one structure. These functional groups suggest that the compound could have interesting chemical and biological properties .
Synthesis Analysis
While the exact synthesis of this compound is not available, it might involve several steps including the formation of the thiazole ring, the introduction of the fluorophenyl group, and the attachment of the benzyl group .Molecular Structure Analysis
The compound likely has a complex 3D structure due to the presence of multiple rings and functional groups. The exact structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the amino group could participate in condensation reactions, and the thiazole ring could undergo electrophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the fluorophenyl group could increase its lipophilicity, potentially affecting its solubility and reactivity .Future Directions
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. It is known that compounds with similar structures, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
The exact mode of action of this compound is currently unknown. Based on its structural similarity to other bioactive compounds, it is likely that it interacts with its targets in a way that modulates their activity, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect multiple biochemical pathways.
Pharmacokinetics
The compound’s solubility in dmso suggests that it may have good bioavailability
Result of Action
Based on its structural similarity to other bioactive compounds, it is likely that it has broad-spectrum biological activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the compound’s stability and its interaction with its targets. Additionally, the presence of other molecules can influence the compound’s action. For instance, a compound with a similar structure was found to inhibit corrosion on carbon steel in an acidic environment .
Properties
IUPAC Name |
3-[2-(N-benzyl-2-fluoroanilino)-1,3-thiazol-4-yl]-6-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19FN2O3S/c1-31-19-11-12-24-18(13-19)14-20(25(30)32-24)22-16-33-26(28-22)29(15-17-7-3-2-4-8-17)23-10-6-5-9-21(23)27/h2-14,16H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOPIEBKTKTSFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=CSC(=N3)N(CC4=CC=CC=C4)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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